molecular formula C13H13NO2 B8647250 Methyl naphthalen-1-ylglycinate

Methyl naphthalen-1-ylglycinate

Cat. No. B8647250
M. Wt: 215.25 g/mol
InChI Key: XZPCEHZALHRIPB-UHFFFAOYSA-N
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Patent
US04963254

Procedure details

The N-3,5-dinitrobenzoyl-(R) or (S)-(α-naphthyl)-glycine of formula (III) may be prepared in a common method. For example, commercially available α-naphthylacetonitrile is treated with hydrogen chloride in methanol to thereby give methyl(α-naphthyl)acetoimidate. Then the resulting product is treated with sodium hypochlorite and sodium methylate to give (α-naphthyl)glycine methyl ester. Then this product is treated with 3,5-dinitrobenzoyl chloride. The N-3,5-dinitrobenzoyl-(RS)-(α-naphthyl)glycine methyl ester thus obtained is hydrolyzed to thereby give N-3,5-dinitrobenzoyl-(RS)-(α-naphthyl)glycine which is then optically resolved. Thus the aimed compound can be obtained.
[Compound]
Name
N-3,5-dinitrobenzoyl-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(S)-(α-naphthyl)-glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methyl(α-naphthyl)acetoimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1([CH2:11][C:12]#[N:13])C2C(=CC=CC=2)C=CC=1.Cl.COC(=N)C[C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1.Cl[O-].[Na+].[CH3:33][O-:34].[Na+].C[OH:37]>>[CH3:33][O:34][C:11](=[O:37])[CH2:12][NH:13][C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1 |f:3.4,5.6|

Inputs

Step One
Name
N-3,5-dinitrobenzoyl-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(S)-(α-naphthyl)-glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
methyl(α-naphthyl)acetoimidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=CC2=CC=CC=C12)=N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC=CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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